N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide is an amide derivative characterized by a 3,4-dimethoxyphenethylamine backbone linked to a 2,2-dimethylpropanamide group. This compound shares structural motifs with bioactive molecules, including antitumor agents and neuroactive compounds, due to its methoxy-substituted aromatic ring and branched alkylamide chain.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)14(17)16-9-8-11-6-7-12(18-4)13(10-11)19-5/h6-7,10H,8-9H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFJQAYJHWCHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355276 | |
| Record name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42600-75-9 | |
| Record name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below highlights key structural differences and similarities:
Key Observations :
- The dual 3,4-dimethoxyphenyl groups in 20944-13-2 () may increase aromatic stacking interactions, improving affinity for enzymes like catechol-O-methyltransferase (COMT).
- The cinnamic acid derivative 69444-90-2 () introduces a conjugated double bond, which could enhance UV absorption and antioxidant capacity.
Example :
Physicochemical Properties
Predicted or experimental data for selected compounds:
*Estimated using analogous structures and computational tools.
Key Trends :
- Higher logP values (e.g., 3.08 for 20944-13-2 ) correlate with increased lipophilicity, suggesting improved membrane permeability.
- Branched alkyl groups (e.g., 2,2-dimethylpropanamide) reduce crystallinity, as seen in the semi-solid or liquid states of analogs ().
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₃NO₃
- Molecular Weight : 265.35 g/mol
- CAS Number : 42600-75-9
The compound features a dimethoxyphenyl group attached to an ethyl chain linked to a dimethylpropanamide moiety. This unique structure is believed to contribute to its various biological activities.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. Specifically, it has been noted to affect the expression of genes related to cell cycle regulation and apoptosis.
The proposed mechanism of action involves interactions with specific molecular targets within cells:
- Enzyme Inhibition : The dimethoxyphenyl group may interact with various enzymes, potentially inhibiting their functions.
- Cellular Pathways : The compound may interfere with critical cellular pathways, leading to altered cell behavior and function.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Interaction | Modulates enzyme activity |
Case Studies and Research Findings
-
Antimicrobial Study :
- A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at low concentrations.
-
Cancer Cell Line Study :
- In experiments using breast cancer cell lines, treatment with the compound resulted in a marked reduction in cell viability and increased markers of apoptosis. The study highlighted the potential for this compound as a lead candidate for further development in cancer therapeutics.
-
Mechanistic Insights :
- Further investigations into its mechanism revealed that the compound could modulate signaling pathways associated with cell proliferation and survival, making it a candidate for combination therapies in oncology.
Q & A
Q. What are the recommended synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide, and how can reaction efficiency be optimized?
Methodological Answer: The compound is typically synthesized via an acylation reaction between 2-(3,4-dimethoxyphenyl)ethylamine and 2,2-dimethylpropanoyl chloride. Key steps include:
- Reagent Ratios: Use a 1:1.2 molar ratio of amine to acyl chloride to ensure complete conversion.
- Solvent/Base System: Dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize HCl byproducts.
- Reaction Monitoring: Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC.
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) yields >85% purity. Adjust reaction temperature to 0–5°C to minimize side reactions like over-acylation .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Employ a multi-technique approach:
- Spectroscopic Analysis:
- 1H/13C NMR: Confirm substitution patterns (e.g., methoxy group integration at δ 3.8–3.9 ppm).
- HRMS: Validate molecular ion peak ([M+H]+ expected m/z: 322.1912).
- Chromatography:
- HPLC: Use a C18 column (acetonitrile/water 70:30) to assess purity (>95%).
- Crystallography: Single-crystal X-ray diffraction (if crystallizable) resolves bond angles and confirms stereoelectronic effects (refer to analogous azanium compounds for methodology) .
Advanced Research Questions
Q. What experimental strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Enzyme Inhibition Assays:
- Kinetic Studies: Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC50 values under varying pH/temperature conditions.
- Docking Simulations: Perform molecular docking (AutoDock Vina) with homology models of target enzymes (e.g., cytochrome P450 isoforms) to predict binding modes.
- Receptor Binding: Radioligand displacement assays (e.g., [3H]-labeled antagonists) quantify affinity (Ki) for GPCRs like adrenergic receptors .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
Methodological Answer:
- Standardize Assay Conditions: Control variables like buffer ionic strength, temperature (±0.5°C), and cell passage number (for in vitro studies).
- Validate Compound Stability: Pre-incubate the compound in assay media (e.g., DMEM with 10% FBS) for 24 hours; analyze degradation via LC-MS.
- Cross-Validate with Orthogonal Methods: Compare fluorescence-based assays with SPR (surface plasmon resonance) for binding affinity.
- Leverage Meta-Analysis: Pool data from EFSA-style evaluations (e.g., 90-day toxicity studies) to identify dose-response trends and outliers .
Q. What computational approaches are suitable for predicting the compound’s metabolic pathways?
Methodological Answer:
- In Silico Metabolism Prediction:
- Software: Use GLORYx or SyGMa to simulate Phase I/II metabolism.
- Key Parameters: Prioritize demethylation of methoxy groups (CYP2D6-mediated) and amide hydrolysis (esterase activity).
- Experimental Validation:
- Microsomal Incubations: Human liver microsomes (HLM) + NADPH, analyze metabolites via UPLC-QTOF.
- Isotope Labeling: Synthesize deuterated analogs to track metabolic sites .
Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Crystal Structure Analysis: Resolve the compound’s conformation (e.g., torsion angles between dimethoxyphenyl and propanamide groups) using single-crystal X-ray diffraction.
- Structure-Activity Relationship (SAR):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
